molecular formula C24H30N2O2S B1678400 Piperacetazine CAS No. 3819-00-9

Piperacetazine

Cat. No.: B1678400
CAS No.: 3819-00-9
M. Wt: 410.6 g/mol
InChI Key: BTFMCMVEUCGQDX-UHFFFAOYSA-N
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Description

Piperacetazine is a first-generation ‘typical’ antipsychotic belonging to the phenothiazine class of compounds. It is primarily used to treat positive symptoms of schizophrenia, including hallucinations and delusions. This compound works by antagonizing dopamine receptors in the central nervous system, which helps to mitigate the symptoms of psychosis .

Mechanism of Action

Target of Action

Piperacetazine, a phenothiazine antipsychotic, primarily targets dopaminergic receptors in the central nervous system (CNS) . It also directly binds to the PAX3::FOXO1 fusion protein, an aberrant fusion protein that plays a key role in oncogenesis in the alveolar subtype of rhabdomyosarcoma (RMS) .

Mode of Action

This compound interacts with its targets by blocking dopaminergic receptors in the CNS . This blocking action is crucial in managing symptoms of schizophrenia. Furthermore, this compound has been found to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity in multiple alveolar RMS cell lines .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the dopaminergic system in the CNS. By blocking dopaminergic receptors, this compound alters the neurotransmission of dopamine, a critical neurotransmitter involved in reward, motivation, memory, and other functions . In the context of RMS, this compound disrupts the oncogenic activity of the PAX3::FOXO1 fusion protein, thereby inhibiting the growth of fusion-positive alveolar RMS cells .

Pharmacokinetics

The pharmacokinetics of this compound, like many drugs, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, the chemical structure of a drug determines its ADME properties

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to manage schizophrenia symptoms by blocking dopaminergic receptors in the CNS . In the context of RMS, this compound inhibits the transcriptional activity of the PAX3::FOXO1 fusion protein, leading to the inhibition of anchorage-independent growth of fusion-positive alveolar RMS cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperacetazine can be synthesized through various chemical routes. One common method involves the reaction of phenothiazine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reactants and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Piperacetazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperacetazine has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

This compound’s unique properties and its specific receptor binding profile make it a valuable compound in the treatment of psychotic disorders and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMCMVEUCGQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023481
Record name Piperacetazine
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URL https://comptox.epa.gov/dashboard/DTXSID7023481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3819-00-9
Record name Piperacetazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3819-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacetazine [USAN:USP:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERACETAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067
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Record name Piperacetazine
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Record name Piperacetazine
Source European Chemicals Agency (ECHA)
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Record name PIPERACETAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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